N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide
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Overview
Description
N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide is a complex organic compound that features a combination of ethoxyphenyl, pyridinyl, pyrazole, and piperidine moieties
Preparation Methods
The synthesis of N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Attachment of the pyridinyl group: This step involves the coupling of the pyrazole ring with a pyridine derivative.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the ethoxyphenyl group: This step involves the attachment of the ethoxyphenyl group to the piperidine ring through amide bond formation.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
N-(2-Ethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-(PYRIDIN-2-YL)ETHYL)-3-P-MENTHANECARBOXAMIDE: This compound also features a pyridinyl group and is used in flavor and fragrance applications.
Pyridinium Salts: These compounds are structurally diverse and have applications in various fields, including medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N5O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H25N5O3/c1-2-31-21-11-4-3-10-18(21)25-22(29)16-8-7-13-28(15-16)23(30)20-14-19(26-27-20)17-9-5-6-12-24-17/h3-6,9-12,14,16H,2,7-8,13,15H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
VESZISRHACTHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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